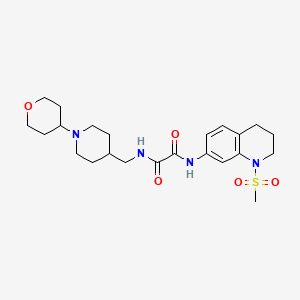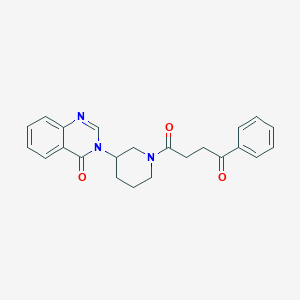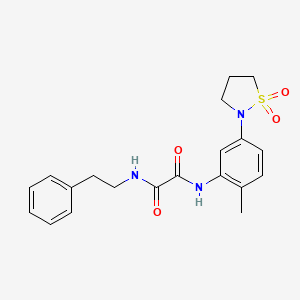
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide" is a complex molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as tetrahydroisoquinoline derivatives with sulfonamide groups, which are potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT) and have affinity for the alpha2-adrenoceptor . These compounds are of interest due to their potential to penetrate the blood-brain barrier and their interactions with key residues within the active site of PNMT .
Synthesis Analysis
The synthesis of related compounds, such as the 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, involves the introduction of nonpolar substituents to the sulfonamide nitrogen, leading to high PNMT inhibitory potency and selectivity . Similarly, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines includes the replacement of the sulfonamide -NH- with a methylene group, aiming to retain potency while increasing lipophilicity for better blood-brain barrier penetration . These synthetic strategies could be relevant for the synthesis of the compound , suggesting a multi-step process involving the careful introduction of functional groups to achieve the desired biological activity and physicochemical properties.
Molecular Structure Analysis
The molecular structure of the related compounds features a tetrahydroisoquinoline core with various substituents that influence their interaction with PNMT. For instance, the sulfonamide -NH- group is hypothesized to form a hydrogen bond with Lys57 in the active site of PNMT, while the sulfonamide oxygens interact favorably with the enzyme . The crystal structure of human PNMT with a sulfonamide inhibitor has revealed potential hydrogen bond acceptors within the active site, such as the main chain carbonyl oxygen of Asn39, which is crucial for the inhibitory potency of sulfonamides versus sulfones . These insights into molecular interactions are critical for understanding how the compound might interact with its biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and interaction of the related compounds with PNMT suggest that specific functional groups are critical for biological activity. The sulfonamide group, in particular, plays a significant role in the inhibitory potency of these molecules, likely due to its ability to form hydrogen bonds within the active site of the enzyme . The modifications of the sulfonamide group, such as replacing the -NH- with a methylene, result in changes in potency and selectivity, demonstrating the importance of this group in the chemical reactivity of these inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are influenced by their molecular structure. The addition of nonpolar substituents to the sulfonamide nitrogen has been shown to increase the lipophilicity of the inhibitors, which is predicted to enhance their ability to cross the blood-brain barrier . The comparison between sulfonamides and their isosteric sulfones indicates that while sulfones are more lipophilic, they are generally less potent than their corresponding sulfonamides . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds and would be relevant for the analysis of the compound .
Wissenschaftliche Forschungsanwendungen
Aromatic Sulfonamides as Anticancer Agents
Aromatic sulfonamides with a condensed piperidine moiety have been studied for their potential as oxidative stress-inducing anticancer agents. A library of such compounds showed cytotoxic effects against various cancer cell lines, including melanoma and leukemia, by inducing oxidative stress and depleting glutathione levels (Madácsi et al., 2013).
Arylsulfonamide Derivatives as α1-Adrenoceptor Antagonists
A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated as α1-adrenoceptor antagonists. These compounds displayed high-to-moderate affinity for the α1-adrenoceptor and showed moderate selectivity over the α2-receptor subtype, indicating their potential for developing uroselective α1-adrenoceptor antagonists (Rak et al., 2016).
Tetrahydroisoquinoline Derivatives as Enzyme Inhibitors
Tetrahydroisoquinoline compounds have been explored for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). These studies involve investigating the structure-activity relationships to develop potent and selective inhibitors, which could have implications for treating diseases related to enzyme dysfunction (Grunewald et al., 2005).
Eigenschaften
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O5S/c1-33(30,31)27-10-2-3-18-4-5-19(15-21(18)27)25-23(29)22(28)24-16-17-6-11-26(12-7-17)20-8-13-32-14-9-20/h4-5,15,17,20H,2-3,6-14,16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEADVWHWAIPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)




![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)
![2-[[4-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2543659.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)
![N-{1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543666.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)
![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)